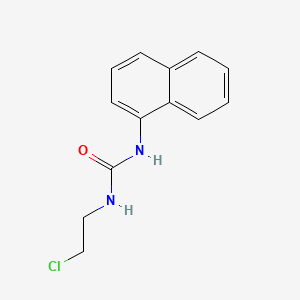

Urea, 1-(2-chloroethyl)-3-(1-naphthyl)-

Description

Urea, 1-(2-chloroethyl)-3-(1-naphthyl)- is a synthetic chloroethyl-substituted urea derivative. Unlike nitrosoureas, it lacks the nitroso (-NO) group, a critical feature influencing DNA crosslinking and metabolic breakdown .

Properties

CAS No. |

73953-69-2 |

|---|---|

Molecular Formula |

C13H13ClN2O |

Molecular Weight |

248.71 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3-naphthalen-1-ylurea |

InChI |

InChI=1S/C13H13ClN2O/c14-8-9-15-13(17)16-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H2,15,16,17) |

InChI Key |

QXVKGKHOEIZXQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCCl |

Origin of Product |

United States |

Preparation Methods

Reaction of 1-Naphthyl Isocyanate with N-bis(2-chloroethyl)amine

The most direct and documented method for synthesizing Urea, 1-(2-chloroethyl)-3-(1-naphthyl)- involves the reaction of 1-naphthyl isocyanate with N-bis(2-chloroethyl)amine hydrochloride in dry diethyl ether. This reaction proceeds under mild conditions and yields the desired urea derivative in high purity and good yield (approximately 85%) as colorless crystals.

$$

\text{1-naphthyl isocyanate} + \text{N-bis(2-chloroethyl)amine} \rightarrow \text{Urea, 1-(2-chloroethyl)-3-(1-naphthyl)-}

$$

- Reagents: 1-naphthyl isocyanate (9.5 g), N-bis(2-chloroethyl)amine hydrochloride (10 g)

- Solvent: Dry diethyl ether (300 mL)

- Conditions: Reaction at low temperature (cold conditions)

- Workup: Recrystallization from acetone three times

- Yield: 85% (14.8 g)

- Melting point: 123-126 °C

Intramolecular Rearrangement Considerations

It has been observed that the urea derivative can undergo rearrangement in ethanol solution or upon warming, leading to oxazolidine and imidazolidine derivatives. This behavior is important for understanding the stability and handling of the compound during synthesis and storage.

Alternative Methods and Catalytic Processes

While the direct reaction of isocyanates with amines is classical, alternative methods exist for 1,3-disubstituted urea preparation that may be adapted for this compound:

- Carbonate-mediated synthesis: Cyclic carbonic acid esters (carbonates) can react with amines in the presence of catalysts like sodium methoxide to form symmetrical or unsymmetrical ureas under mild conditions without the use of toxic phosgene or isocyanates.

- Catalytic oxidative carbonylation: Using carbon monoxide, amines, and an oxidant with transition metal catalysts can yield ureas with good atom economy, though reaction conditions can be harsh and product mixtures complex.

However, for Urea, 1-(2-chloroethyl)-3-(1-naphthyl)- , the direct isocyanate-amine route remains the most practical and well-documented.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Urea, 1-(2-chloroethyl)-3-(1-naphthyl)- undergoes various types of chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The naphthyl group can undergo oxidation to form naphthoquinone derivatives.

Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Various substituted urea derivatives.

Oxidation Reactions: Naphthoquinone derivatives.

Reduction Reactions: Amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Urea derivatives have been extensively studied for their biological activities. The compound has shown promise in several therapeutic areas:

- Anticancer Activity : Urea derivatives can inhibit tumor growth by interfering with specific cellular pathways. For instance, compounds similar to Urea, 1-(2-chloroethyl)-3-(1-naphthyl)- have been evaluated for their ability to disrupt cytokine signaling pathways, which are often overactive in cancer cells .

- Anti-inflammatory Properties : Research indicates that urea derivatives can act as inhibitors of various kinases involved in inflammatory responses. For example, the urea functionality in certain compounds has been linked to the inhibition of p38 MAP kinase, a target for treating inflammatory diseases .

- Antimicrobial Effects : The presence of chloroethyl and naphthyl groups may enhance the antimicrobial properties of urea derivatives. Some studies have indicated that modifications to the urea structure can lead to increased activity against bacterial strains .

Case Study: Anticancer Efficacy

A study investigated the effects of a urea derivative on human cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against specific cancer types. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Agricultural Applications

Urea-based compounds are also explored for their use in agriculture, particularly as herbicides and fungicides:

- Herbicide Development : Urea derivatives can serve as selective herbicides due to their ability to inhibit specific enzymes involved in plant growth. The unique structure of Urea, 1-(2-chloroethyl)-3-(1-naphthyl)- may provide enhanced selectivity and reduced phytotoxicity compared to traditional herbicides .

- Fungicidal Activity : Compounds similar to this urea derivative have shown effectiveness against various fungal pathogens affecting crops. Their mode of action typically involves disrupting fungal cell membrane integrity or inhibiting key metabolic pathways .

Case Study: Field Trials

Field trials conducted with a urea-based herbicide demonstrated significant reductions in weed populations without harming crop yields. Results indicated a favorable safety profile and effective weed control over multiple growing seasons.

Materials Science

In materials science, urea derivatives are being investigated for their role in polymer chemistry:

- Polymer Additives : Urea compounds can be used as additives in polymer formulations to enhance mechanical properties and thermal stability. Their incorporation into polymer matrices has been shown to improve compatibility and performance under various conditions .

- Gelling Agents : Certain urea derivatives have been identified as effective gelling agents for creating hydrogels used in biomedical applications, such as drug delivery systems or tissue engineering scaffolds .

Mechanism of Action

The mechanism of action of urea, 1-(2-chloroethyl)-3-(1-naphthyl)- involves its interaction with specific molecular targets. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The naphthyl group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural and Functional Analogues

Chloroethylnitrosoureas (e.g., CCNU, Nimustine)

- Structure : Nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) and nimustine (ACNU) contain a nitroso group adjacent to the chloroethyl moiety .

- Mechanism : The nitroso group facilitates decomposition into reactive intermediates (e.g., 2-chloroethyl isocyanate) that alkylate DNA, forming interstrand crosslinks (ICLs) and inhibiting repair .

- Efficacy : CCNU and nimustine exhibit potent antitumor activity due to ICL formation, which is critical for cytotoxicity .

- Toxicity: Nitrosoureas are mutagenic and carcinogenic, partly due to crosslinking and repair inhibition .

1-Aryl-3-(2-Chloroethyl)ureas (CEUs)

- Structure : CEUs, such as 4-tert-butyl-(3-(2-chloroethyl)ureido)benzene, lack the nitroso group but retain the chloroethyl moiety .

- Mechanism : These compounds alkylate DNA via direct chloroethyl transfer, causing single-strand breaks (SSBs) rather than crosslinks .

- Efficacy : CEUs show cytotoxicity comparable to chlorambucil in vitro but with lower toxicity in vivo .

- Advantages : Reduced mutagenicity and side effects compared to nitrosoureas .

Hydroxylated Chloroethylnitrosoureas

- Structure : Compounds like 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea (Compound I) feature hydroxylation .

- Key Finding : Crosslinking correlates with therapeutic efficacy, while SSBs correlate with mutagenicity .

Pharmacokinetics and Distribution

- Metabolism : Nitrosoureas decompose rapidly (t₁/₂ ~5 min in plasma) into cytotoxic intermediates, while CEUs and related ureas may have slower degradation, reducing acute toxicity .

Therapeutic Implications

- Nitroso-Free Ureas : The absence of a nitroso group in Urea, 1-(2-CE)-3-(1-N) may reduce ICL formation and associated mutagenicity, aligning it closer to CEUs in safety .

- Structural Optimization : The 1-naphthyl group could improve DNA intercalation or protein binding compared to smaller substituents, enhancing target specificity .

Biological Activity

Urea, 1-(2-chloroethyl)-3-(1-naphthyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic applications.

Chemical Structure and Properties

Urea, 1-(2-chloroethyl)-3-(1-naphthyl)- has a unique structure characterized by a urea moiety linked to a chloroethyl group and a naphthyl group. Its molecular formula is C12H12ClN2O, and it exhibits properties that enhance its reactivity and biological interactions. The presence of the chloroethyl group is particularly noteworthy as it contributes to the compound's alkylating properties, which are essential for its anticancer activity.

The biological activity of Urea, 1-(2-chloroethyl)-3-(1-naphthyl)- is primarily attributed to its ability to form DNA cross-links. This mechanism is similar to that observed in other alkylating agents, where the chloroethyl group reacts with nucleophilic sites on DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription processes. Studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines through this mechanism .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of Urea, 1-(2-chloroethyl)-3-(1-naphthyl)- against different cancer cell lines. Notably, it has shown promising results in inhibiting the growth of human lung adenocarcinoma (A549) and breast adenocarcinoma (MCF-7) cell lines. The IC50 values indicate that this compound possesses significant antiproliferative activity:

These results suggest that Urea, 1-(2-chloroethyl)-3-(1-naphthyl)- selectively targets cancer cells while exhibiting lower toxicity towards non-tumorigenic cells.

Case Studies and Research Findings

Several studies have focused on the antitumor efficacy of Urea, 1-(2-chloroethyl)-3-(1-naphthyl)-:

- In vitro Studies : Research has shown that this compound induces cell cycle arrest in the G2/M phase in A549 cells, leading to increased apoptosis rates. Flow cytometry analyses confirmed these findings by demonstrating elevated levels of sub-G1 populations indicative of apoptotic cells .

- In vivo Studies : Animal models treated with Urea, 1-(2-chloroethyl)-3-(1-naphthyl)- demonstrated significant tumor reduction compared to control groups. The compound was administered intraperitoneally at a dose of 13 mg/kg over multiple cycles, resulting in improved survival rates among treated animals compared to those receiving no treatment .

Comparative Analysis with Related Compounds

To understand the unique biological profile of Urea, 1-(2-chloroethyl)-3-(1-naphthyl)-, it is beneficial to compare it with structurally related compounds:

These comparisons illustrate how variations in substituents can significantly affect the properties and applications of urea derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Urea, 1-(2-chloroethyl)-3-(1-naphthyl)-, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with chlorinated aromatic precursors. For example:

Chlorination of aniline derivatives to form intermediates like 2-chloroaniline (or substituted analogs) .

Urea formation via reaction with isocyanates or carbamoylating agents. The chloroethyl group is introduced through alkylation using 2-chloroethylamine or similar reagents under basic conditions (e.g., K₂CO₃ in DMF) .

Solvent selection : Polar aprotic solvents (e.g., DCM, THF) and controlled temperatures (50–80°C) improve reaction efficiency .

- Key analytical validation : Monitor reaction progress via TLC (Rf ≈ 0.3–0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing the purity and structure of Urea, 1-(2-chloroethyl)-3-(1-naphthyl)-?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, urea NH signals at δ 5.5–6.0 ppm) .

- Infrared Spectroscopy (IR) : Confirms urea carbonyl stretch (~1640–1680 cm⁻¹) and C-Cl bonds (~650–750 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using C18 columns (e.g., 90:10 acetonitrile/water mobile phase) .

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ ≈ 277.3 g/mol for C₁₃H₁₄ClN₂O) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing Urea, 1-(2-chloroethyl)-3-(1-naphthyl)-?

- Methodological Answer : Factorial design systematically tests variables (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example:

- Variables : Temperature (50–100°C), solvent (DMF vs. THF), base (K₂CO₃ vs. NaH) .

- Response metrics : Yield (%) and purity (HPLC).

- Outcome : A 2³ factorial experiment may reveal that DMF at 80°C with K₂CO₃ maximizes yield (85%) while minimizing byproducts .

Q. What reaction mechanisms explain the electrophilic reactivity of the chloroethyl group in Urea, 1-(2-chloroethyl)-3-(1-naphthyl)-?

- Methodological Answer : The chloroethyl group acts as a leaving group in nucleophilic substitution (SN2) reactions:

- Base-catalyzed dehydrohalogenation : Forms vinyl intermediates under strong bases (e.g., NaOH), enabling cross-coupling reactions .

- Biological alkylation : In vitro studies show the chloroethyl group covalently binds cysteine residues in proteins, disrupting enzymatic activity (e.g., in cancer targets) .

- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates with nucleophiles (e.g., thiols) .

Q. How should researchers address discrepancies in reported biological activities of Urea, 1-(2-chloroethyl)-3-(1-naphthyl)- across studies?

- Methodological Answer : Contradictions often arise from:

- Structural analogs : Minor substituent changes (e.g., naphthyl vs. phenyl) alter bioactivity. Compare IC₅₀ values against similar urea derivatives (e.g., 1-(2-chloroethyl)-3-(m-tolyl)urea) .

- Assay conditions : Variability in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) affects results. Standardize protocols using CLSI guidelines .

- Metabolic stability : Use hepatic microsome assays to assess compound degradation (t½ < 2h in rat liver microsomes suggests rapid metabolism) .

Q. What computational strategies predict the collision cross-section and reactivity of Urea, 1-(2-chloroethyl)-3-(1-naphthyl)-?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDE) for C-Cl (~70 kcal/mol) and transition states for SN2 pathways .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., DNA alkylation) using AMBER force fields .

- Ion Mobility Spectrometry (IMS) : Validate collision cross-sections experimentally (e.g., 180–200 Ų in N₂ buffer gas) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.